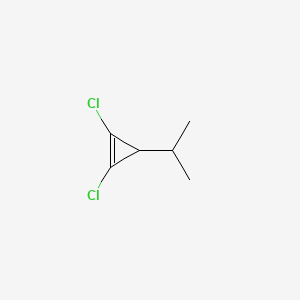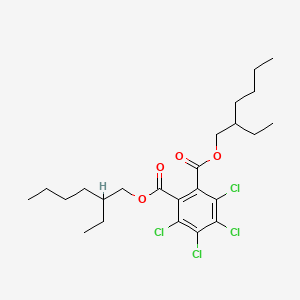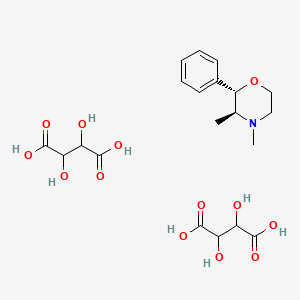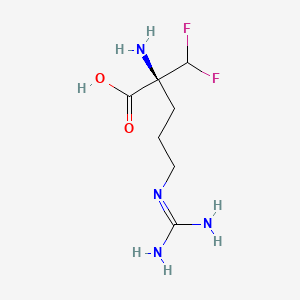
9-(4-Ethenylphenyl)anthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(4-Ethenylphenyl)anthracene is an organic compound belonging to the anthracene family. Anthracene derivatives are known for their unique photophysical properties, making them valuable in various scientific and industrial applications. The compound consists of an anthracene core with a 4-ethenylphenyl group attached at the 9-position, which influences its chemical behavior and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-(4-Ethenylphenyl)anthracene typically involves the Suzuki or Sonogashira cross-coupling reactions. These reactions are carried out under mild conditions and provide good yields. For instance, the Suzuki coupling reaction involves the reaction of 9-bromoanthracene with 4-ethenylphenylboronic acid in the presence of a palladium catalyst and a base . The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 9-(4-Ethenylphenyl)anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the anthracene core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Friedel-Crafts acylation and alkylation reactions are commonly used, with aluminum chloride as a catalyst.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: 9-(4-Ethylphenyl)anthracene.
Substitution: Various substituted anthracenes depending on the reagents used.
Aplicaciones Científicas De Investigación
9-(4-Ethenylphenyl)anthracene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of photophysical properties and as a fluorescent probe.
Medicine: Potential use in photodynamic therapy due to its ability to generate reactive oxygen species.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices
Mecanismo De Acción
The mechanism of action of 9-(4-Ethenylphenyl)anthracene is primarily related to its photophysical properties. Upon absorption of light, the compound undergoes electronic excitation, leading to fluorescence or phosphorescence. The excited state can also participate in energy transfer processes, making it useful in applications like OLEDs and photodynamic therapy. The molecular targets and pathways involved include interactions with singlet oxygen and other reactive oxygen species .
Comparación Con Compuestos Similares
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
Comparison: 9-(4-Ethenylphenyl)anthracene is unique due to the presence of the ethenyl group, which imparts distinct photophysical properties compared to its analogs. For instance, 9-(4-Phenylethynyl)anthracene exhibits different fluorescence characteristics due to the extended conjugation provided by the ethynyl group .
Propiedades
Número CAS |
35244-03-2 |
|---|---|
Fórmula molecular |
C22H16 |
Peso molecular |
280.4 g/mol |
Nombre IUPAC |
9-(4-ethenylphenyl)anthracene |
InChI |
InChI=1S/C22H16/c1-2-16-11-13-17(14-12-16)22-20-9-5-3-7-18(20)15-19-8-4-6-10-21(19)22/h2-15H,1H2 |
Clave InChI |
SRQDLBGXVVUKSU-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=CC=C(C=C1)C2=C3C=CC=CC3=CC4=CC=CC=C42 |
Números CAS relacionados |
35239-23-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






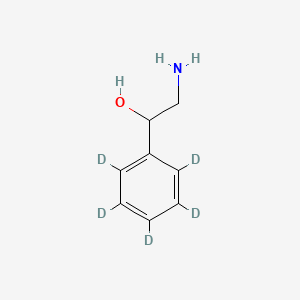
![1-[2-[[Dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]oxyethoxy]propan-2-yl 2-methylheptadecanoate](/img/structure/B13831058.png)
![sodium;(2S,5R,6R)-6-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;N,N'-dibenzylethane-1,2-diamine](/img/structure/B13831061.png)
![(1S,4S,5R,9R,13R)-14-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadeca-10,14-diene-5-carboxylic acid](/img/structure/B13831066.png)

